molecular formula C14H14N4O3 B11962940 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11962940
M. Wt: 286.29 g/mol
InChI Key: RTYSIEMHWCNVQI-XNTDXEJSSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a 1-methylpyrrole moiety linked via an acetohydrazide bridge to a 4-nitrobenzylidene group. The compound’s synthesis typically involves condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 4-nitrobenzaldehyde under acidic or solvent-mediated conditions, analogous to methods described for related hydrazones .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C14H14N4O3/c1-17-8-2-3-13(17)9-14(19)16-15-10-11-4-6-12(7-5-11)18(20)21/h2-8,10H,9H2,1H3,(H,16,19)/b15-10+

InChI Key

RTYSIEMHWCNVQI-XNTDXEJSSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide: This intermediate can be synthesized by reacting 2-(1-Methyl-1H-pyrrol-2-yl)acetic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride.

    Condensation Reaction: The prepared 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide is then reacted with 4-nitrobenzaldehyde in ethanol under reflux conditions to form the desired hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions, leading to ring-opening or formation of pyrrole-2,5-diones.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Reduction: 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-aminobenzylidene)acetohydrazide.

    Oxidation: Pyrrole-2,5-diones or ring-opened products.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the nitro group and hydrazone linkage is crucial for its biological activity.

    Biological Studies: It is used in studies to understand the interaction of hydrazones with biological targets such as enzymes and receptors.

    Material Science: The compound can be explored for its potential use in the development of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the following pathways:

    Interaction with Enzymes: The hydrazone moiety can form covalent bonds with enzyme active sites, inhibiting their activity.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Variations vs. Target Compound Molecular Formula Key Properties/Activities References
N′-[(E)-(4-Chloro-3-nitrophenyl)methylene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide 4-NO₂ → 4-Cl,3-NO₂ on phenyl; pyrrole retained C₁₄H₁₃ClN₄O₃ Not reported; structural similarity
3-(1H-Indol-2-yl)-N′-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene]acetohydrazide Pyrrole → indole; phenyl → nitrophenyl-furan C₂₂H₁₇N₅O₄ High yield (70–98%); mechanochemical synthesis
MMINA (Indole derivative) Pyrrole → 5-methoxy-2-methylindole; phenyl → 3-NO₂ C₁₉H₁₇N₅O₃ Characterized via NMR, FTIR, MS
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide Pyrrole → benzimidazole; 4-NO₂ → 4-F C₁₆H₁₃FN₄OS MIC: 13.3 μM (E. coli); fluorinated

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitro group in the target compound enhances electrophilicity at the hydrazone bond compared to halogenated (e.g., 4-Cl in ) or fluorinated () analogs. This may influence reactivity in condensation reactions or binding affinity in biological targets.
  • Heterocyclic Moieties: Replacing pyrrole with indole () or benzimidazole () alters electronic properties and steric bulk, impacting solubility and intermolecular interactions. For instance, furan-containing analogs () exhibit higher synthetic yields (95–98%) under mechanochemical conditions.

Key Observations :

  • Mechanochemical Synthesis: Yields for furan-containing hydrazones () exceed 95% under mechanochemical conditions, suggesting efficiency advantages over traditional reflux methods.
  • Melting Points : Benzimidazole derivatives () exhibit higher melting points (210–237°C) compared to predicted values for the target compound, likely due to enhanced crystallinity from rigid heterocycles.

Key Observations :

  • Enzyme Inhibition : The oxadiazole analog () shows potent α-glucosidase inhibition (IC₅₀ 3.23 μM), outperforming acarbose. This suggests that introducing heterocyclic rings (e.g., oxadiazole) enhances activity compared to simple hydrazones.
  • Antibacterial Activity : Fluorinated hydrazones () exhibit moderate activity against E. coli (MIC 13.3 μM), while coumarin derivatives () require zone inhibition assays for evaluation. The target compound’s nitro group may enhance Gram-negative activity due to increased membrane permeability.

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